(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid is an Fmoc-protected amino acid derivative featuring a cyclobutyl side chain. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .
Properties
IUPAC Name |
(2S)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains a free amine group, is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Fmoc-protected amine.
Formation of the cyclobutylacetic acid moiety: The protected amine is then coupled with a cyclobutylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or morpholine in a polar solvent like dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid has been explored as a building block for the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
1.2 Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes, which is crucial in the design of drugs targeting metabolic pathways. For instance, it has shown promise in inhibiting specific phosphodiesterases, which are implicated in various diseases such as asthma and cardiovascular disorders .
Biochemical Research
2.1 Protein Interaction Studies
The compound's ability to modify amino acids makes it a valuable tool in studying protein interactions and conformations. It can be used to label proteins for tracking and analyzing their behavior in biological systems.
2.2 Peptide Synthesis
This compound serves as a protective group in peptide synthesis, facilitating the formation of complex peptides with desired functionalities. This is particularly useful in synthesizing cyclic peptides that exhibit enhanced stability and bioactivity .
Case Studies
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid, commonly referred to as Fmoc-(S)-Amino-Cyclobutyl-Acetic Acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows it to serve as an important intermediate in the synthesis of various bioactive compounds. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 351.40 g/mol |
| CAS Number | 1199775-14-8 |
| Purity | ≥ 98% |
| Storage Conditions | Sealed, dry, 2-8°C |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions while facilitating interactions through hydrogen bonding and hydrophobic interactions due to the cyclobutyl moiety. This compound has been shown to modulate enzyme activity and influence protein-ligand interactions, making it a valuable tool in biochemical assays.
Biological Activity
- Enzyme Inhibition : Research indicates that this compound can inhibit various serine proteases, which are critical in many physiological processes, including inflammation and blood coagulation. The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate access.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the activity of Mannose-binding lectin-associated serine protease (MASP). The results showed a dose-dependent inhibition with an IC50 value indicating significant potency against MASP-mediated pathways .
Case Study 2: Anticancer Activity
In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells by activating caspase pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies targeting the apoptotic machinery .
Research Findings
Recent patents have outlined methods for synthesizing this compound and its analogs for therapeutic applications. These compounds are being explored for their roles in treating conditions related to inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid and its analogs:
Structural and Functional Insights
Cyclobutyl vs. Cyclopentyl derivatives (e.g., CAS 136555-16-3) are more commonly used due to their synthetic accessibility and lower strain . Molecular Weight: Cyclobutyl variants (hypothetical MW ~359.40) are lighter than cyclopentyl analogs (MW 365.42), which may influence solubility and pharmacokinetics in drug discovery .
Aromatic vs. Aliphatic Side Chains :
- Phenyl or fluorophenyl derivatives (e.g., CAS 872359-16-5) enable π-π interactions in peptide-target binding, whereas aliphatic cyclobutyl/cyclopentyl groups enhance hydrophobicity and rigidity .
- Heterocyclic Modifications : Compounds like Fmoc-L-Dap(NBSD)-OH incorporate fluorogenic groups (e.g., selenadiazolyl), enabling real-time tracking of peptide folding or enzymatic activity .
Safety and Handling: Most Fmoc-protected amino acids share similar hazards, including skin/eye irritation (H315, H319) and respiratory sensitization (H335). Storage recommendations typically advise airtight containers, cool temperatures (2–8°C), and protection from light .
Q & A
Q. What are the standard synthetic routes for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid in peptide research?
The synthesis typically involves Fmoc protection of the amino group followed by coupling with cyclobutylacetic acid derivatives. Key steps include:
- Amino protection : The Fmoc group is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in basic conditions (e.g., sodium bicarbonate) .
- Coupling : Activated esters (e.g., using isobutoxycarbonyl chloride or carbodiimides) facilitate amide bond formation with cyclobutylacetic acid. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under controlled temperatures (0–25°C) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC and NMR .
Q. What safety precautions are necessary when handling this compound?
- Hazard classification : Acute toxicity (oral, dermal), skin/eye irritation (GHS Category 2), and respiratory sensitization (H335) require strict PPE: gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Waste disposal : Collect residues in sealed containers for authorized disposal to prevent environmental contamination .
Q. How is the Fmoc group removed during solid-phase peptide synthesis (SPPS)?
The Fmoc group is cleaved using 20% piperidine in DMF , which deprotects the amino group via β-elimination without damaging the peptide backbone. Reaction times (5–30 min) and monitoring via UV absorbance (301 nm) ensure complete removal .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this Fmoc-protected amino acid in SPPS?
- Activation reagents : Use HOBt/DIC or OxymaPure/EDCl to reduce racemization and improve yields .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
- Temperature control : Reactions at 0–4°C minimize side reactions, while microwave-assisted synthesis accelerates coupling .
Q. What analytical techniques resolve structural ambiguities in synthesized batches?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclobutyl ring substitution) and Fmoc group integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 383.40 for CHNO) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect diastereomers .
Q. How do researchers address discrepancies in reported stability data under varying storage conditions?
- Controlled studies : Compare degradation rates at –20°C (long-term storage) vs. 4°C (short-term) using accelerated stability testing (40°C/75% RH) .
- Analytical validation : Monitor decomposition products (e.g., free amine via TLC or LC-MS) to identify optimal storage buffers (e.g., dry DMSO or inert atmospheres) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in aqueous vs. anhydrous conditions?
- Mechanistic studies : Kinetic assays under controlled pH (e.g., phosphate buffers) reveal hydrolysis susceptibility of the Fmoc group in aqueous media. Anhydrous conditions (e.g., DCM) stabilize the compound but require rigorous drying .
- Cross-referencing : Compare synthetic protocols from peer-reviewed sources (e.g., Sigma-Aldrich methodologies ) with in-house data to identify solvent or catalyst dependencies .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fmoc-Cl Protection | Fmoc-Cl, NaHCO, THF, 0°C | 85 | 95 | |
| Carbodiimide Coupling | EDCl, HOBt, DCM, RT | 92 | 98 | |
| Microwave-Assisted | OxymaPure, DIC, DMF, 50°C, 10 min | 89 | 97 |
Q. Table 2: Key Analytical Parameters
| Technique | Parameter Measured | Critical Findings |
|---|---|---|
| H NMR | Cyclobutyl CH protons (δ 1.8–2.2) | Confirms stereochemistry |
| HPLC (C18) | Retention time (8.5 min) | Purity >98% (ACN/water gradient) |
| HRMS | [M+H] at m/z 383.4000 | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
